2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide
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Overview
Description
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It can be inferred that the compound interacts with its targets through various molecular interactions such as hydrogen bonds, hydrophobic interactions, and π…π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby altering their biological activities.
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine derivatives, followed by their coupling with a sulfonyl chloride derivative. The final step involves the formation of the butanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(4-((2-(pyridin-2-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide
- 2-phenyl-N-(4-((2-(pyridin-4-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide
Uniqueness
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of aromatic and heterocyclic rings, along with the sulfonyl and butanamide groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-phenyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-2-24(20-9-4-3-5-10-20)26(30)28-22-13-15-23(16-14-22)33(31,32)29-18-7-6-12-25(29)21-11-8-17-27-19-21/h3-5,8-11,13-17,19,24-25H,2,6-7,12,18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNMANPOZIKRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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